molecular formula C19H19Cl2N3O2 B11550184 4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

Cat. No.: B11550184
M. Wt: 392.3 g/mol
InChI Key: OIYLQDQNCIHKAD-WSDLNYQXSA-N
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Description

3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE: is a synthetic organic compound characterized by its complex structure, which includes a hydrazinecarbonyl group, a dichlorophenyl moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,6-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, although specific studies are required to confirm these effects.

    Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its aromatic structure.

Mechanism of Action

The exact mechanism of action for 3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets through:

    Hydrogen Bonding: The hydrazinecarbonyl group can form hydrogen bonds with amino acid residues in proteins.

    Aromatic Interactions: The dichlorophenyl and ethylphenyl groups can participate in π-π stacking interactions with aromatic residues in proteins.

    Electrophilic and Nucleophilic Sites: The compound contains both electrophilic and nucleophilic sites, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

    3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)PROPANAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ISOPROPYLPHENYL)PROPANAMIDE: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness:

    Substituent Effects: The presence of the ethyl group in 3-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE can influence its physical and chemical properties, such as solubility and reactivity, compared to its methyl and isopropyl analogs.

    Biological Activity: The specific substituents can affect the compound’s interaction with biological targets, potentially leading to differences in pharmacological activity.

Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-2-13-6-8-14(9-7-13)23-18(25)10-11-19(26)24-22-12-15-16(20)4-3-5-17(15)21/h3-9,12H,2,10-11H2,1H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

OIYLQDQNCIHKAD-WSDLNYQXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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